N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]-N-[2-(2-NAPHTHYL)-1,3-BENZOXAZOL-5-YL]AMINE
Overview
Description
N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]-N-[2-(2-NAPHTHYL)-1,3-BENZOXAZOL-5-YL]AMINE is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a propenylidene linkage, and a naphthyl-benzoxazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]-N-[2-(2-NAPHTHYL)-1,3-BENZOXAZOL-5-YL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the dichlorophenyl and naphthyl-benzoxazolyl intermediates. These intermediates are then coupled through a propenylidene linkage under specific reaction conditions, such as the use of a base catalyst and controlled temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]-N-[2-(2-NAPHTHYL)-1,3-BENZOXAZOL-5-YL]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]-N-[2-(2-NAPHTHYL)-1,3-BENZOXAZOL-5-YL]AMINE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]-N-[2-(2-NAPHTHYL)-1,3-BENZOXAZOL-5-YL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]-N-[2-(2-FURYL)-1,3-BENZOXAZOL-5-YL]AMINE
- **N-[(E,2E)-3-(2-NITROPHENYL)-2-PROPENYLIDENE]-N-[2-(2-NAPHTHYL)-1,3-BENZOXAZOL-5-YL]AMINE
Uniqueness
N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]-N-[2-(2-NAPHTHYL)-1,3-BENZOXAZOL-5-YL]AMINE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-(2-naphthalen-2-yl-1,3-benzoxazol-5-yl)prop-2-en-1-imine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16Cl2N2O/c27-21-10-9-18(23(28)15-21)6-3-13-29-22-11-12-25-24(16-22)30-26(31-25)20-8-7-17-4-1-2-5-19(17)14-20/h1-16H/b6-3+,29-13? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJMRLHEGFTHJI-MUMYNVIWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(O3)C=CC(=C4)N=CC=CC5=C(C=C(C=C5)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(O3)C=CC(=C4)N=C/C=C/C5=C(C=C(C=C5)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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